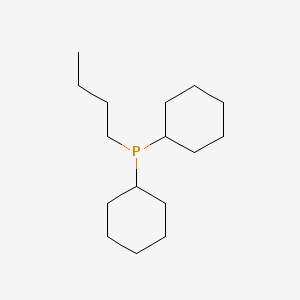
Butyldicyclohexylphosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Butyldicyclohexylphosphane can be synthesized through a reaction involving organic phosphoric acid and tert-butyl magnesium chloride, followed by a reaction with cyclohexyl borate. This process needs to be carried out under an inert atmosphere to prevent unwanted reactions . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring the compound’s purity and consistency.
Chemical Reactions Analysis
Butyldicyclohexylphosphane participates in several types of organic chemical reactions, including:
Suzuki Coupling Reactions: Utilizes palladium catalysts to form carbon-carbon bonds.
Nucleophilic Substitution Reactions: Involves the replacement of a leaving group by a nucleophile.
Olefin Cyclization Reactions: Forms cyclic compounds from olefins.
Common reagents used in these reactions include palladium catalysts, aryl chlorides, and various nucleophiles. The major products formed depend on the specific reaction conditions and substrates used.
Scientific Research Applications
Butyldicyclohexylphosphane is widely used in scientific research due to its role as a ligand in catalytic reactions. Some of its applications include:
Biology and Medicine: While specific applications in biology and medicine are less common, its role in facilitating complex organic syntheses can indirectly support pharmaceutical research.
Mechanism of Action
The mechanism by which butyldicyclohexylphosphane exerts its effects is primarily through its function as a ligand. It coordinates with metal catalysts, such as palladium, to form active catalytic complexes. These complexes facilitate various organic transformations by stabilizing reaction intermediates and lowering activation energies .
Comparison with Similar Compounds
Butyldicyclohexylphosphane is unique due to its bulky tert-butyl and dicyclohexyl groups, which provide steric hindrance and electron-rich properties. Similar compounds include:
Triphenylphosphine: A less bulky phosphine ligand commonly used in similar catalytic reactions.
Tricyclohexylphosphine: Another bulky phosphine ligand with similar steric properties but different electronic characteristics.
These comparisons highlight the unique balance of steric and electronic properties that this compound offers, making it a valuable ligand in various catalytic processes.
Properties
Molecular Formula |
C16H31P |
|---|---|
Molecular Weight |
254.39 g/mol |
IUPAC Name |
butyl(dicyclohexyl)phosphane |
InChI |
InChI=1S/C16H31P/c1-2-3-14-17(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h15-16H,2-14H2,1H3 |
InChI Key |
HCBQMNULEUWRDD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCP(C1CCCCC1)C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















